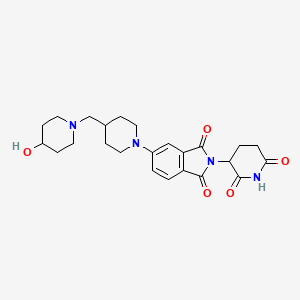
E3 Ligase Ligand-linker Conjugate 55
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 55 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the Proteolysis Targeting Chimera (PROTAC) technology, which is designed to harness the cellular ubiquitin-proteasome system for the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 55 involves several steps. Initially, the ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized. This is followed by the attachment of a linker molecule. The reaction conditions typically involve the use of primary or secondary amines and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide) at elevated temperatures (e.g., 90°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 55 primarily undergoes substitution reactions during its synthesis. The compound can also participate in complex formation reactions with target proteins and E3 ligases.
Common Reagents and Conditions:
Reagents: Primary or secondary amines, DIPEA, DMF.
Conditions: Elevated temperatures (e.g., 90°C), inert atmosphere to prevent oxidation.
Major Products: The major product of these reactions is the conjugate itself, which can then be used to form complete PROTAC molecules by linking with target protein ligands .
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 55 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases caused by the dysregulation of specific proteins, such as cancer.
Industry: Used in the development of new drugs and therapeutic strategies
Mecanismo De Acción
The mechanism of action of E3 Ligase Ligand-linker Conjugate 55 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets include specific lysine residues on the target protein, and the pathways involved are part of the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Cereblon Ligands: Similar in function but may have different binding affinities and specificities.
Von Hippel-Lindau Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used for targeting different sets of proteins for degradation
Uniqueness: E3 Ligase Ligand-linker Conjugate 55 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. Its design allows for the selective recruitment of target proteins to the E3 ligase, making it a valuable tool in targeted protein degradation .
Propiedades
Fórmula molecular |
C24H30N4O5 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[(4-hydroxypiperidin-1-yl)methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31) |
Clave InChI |
AETGLGYPTIPOLE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


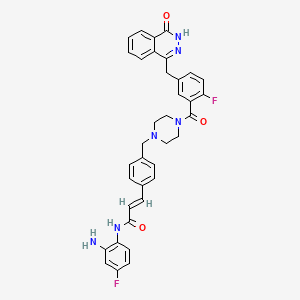

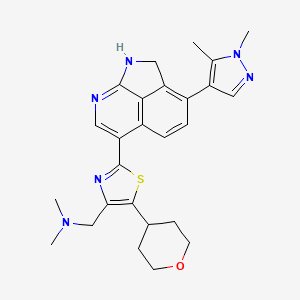
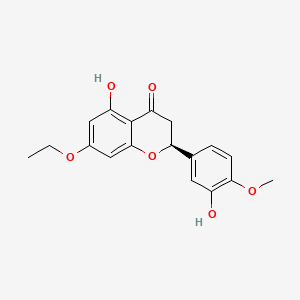
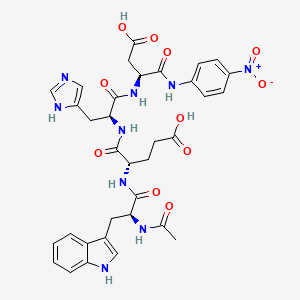
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
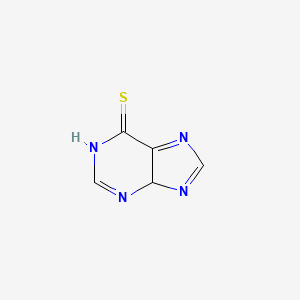
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)

![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

